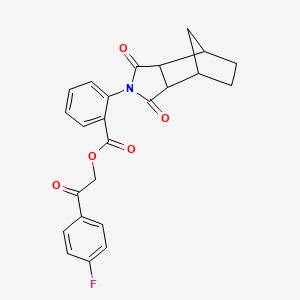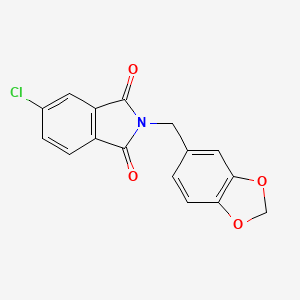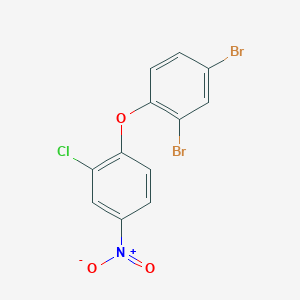
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a dioxooctahydro-methanoisoindolyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the Oxoethyl Group: The oxoethyl group can be synthesized via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Construction of the Dioxooctahydro-methanoisoindolyl Group: This complex structure can be built through cyclization reactions, often involving amines and carboxylic acids.
Esterification: The final step involves the esterification of the benzoic acid derivative with the previously synthesized intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, coatings, and adhesives. Its unique chemical structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl benzoate
- 2-(4-bromophenyl)-2-oxoethyl benzoate
- 2-(4-methylphenyl)-2-oxoethyl benzoate
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The dioxooctahydro-methanoisoindolyl group also adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C24H20FNO5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C24H20FNO5/c25-16-9-7-13(8-10-16)19(27)12-31-24(30)17-3-1-2-4-18(17)26-22(28)20-14-5-6-15(11-14)21(20)23(26)29/h1-4,7-10,14-15,20-21H,5-6,11-12H2 |
InChI Key |
UKKQFLFUYMUOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12474108.png)

![4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12474116.png)
![2-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B12474130.png)
![1-(4-{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474134.png)

![4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B12474138.png)
![1-(3-Nitrophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B12474142.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474145.png)
![1-(4-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474149.png)
![7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12474156.png)
![2-(3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12474162.png)
![N,N'-bis{3-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12474170.png)
